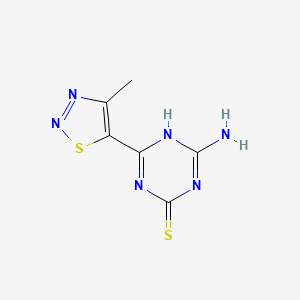
1,4-Diamino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diamino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid is a synthetic organic compound with the molecular formula C8H13F3N2O2 It is characterized by the presence of two amino groups, a trifluoromethyl group, and a carboxylic acid group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered intermediates . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the formation of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
1,4-Diamino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various substituted cyclohexane derivatives, amine derivatives, and oxides. These products can be further utilized in different applications based on their chemical properties .
Scientific Research Applications
1,4-Diamino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,4-Diamino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
1-(Trifluoromethyl)cyclohexane-1-carboxylic acid: Similar structure but lacks amino groups.
Trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid: Contains a trifluoromethyl group but differs in the position of functional groups.
Uniqueness
1,4-Diamino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid is unique due to the presence of both amino and carboxylic acid groups along with the trifluoromethyl group.
Properties
Molecular Formula |
C8H13F3N2O2 |
|---|---|
Molecular Weight |
226.20 g/mol |
IUPAC Name |
1,4-diamino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H13F3N2O2/c9-8(10,11)7(13)3-1-6(12,2-4-7)5(14)15/h1-4,12-13H2,(H,14,15) |
InChI Key |
GFMYTBSMJWMRCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1(C(=O)O)N)(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,3-Dimethyl-1H-indol-5-yl)formamido]acetamide](/img/structure/B15258195.png)

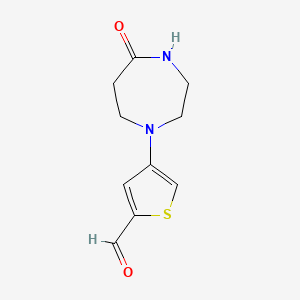
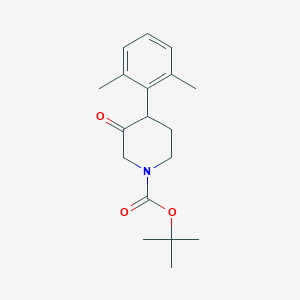
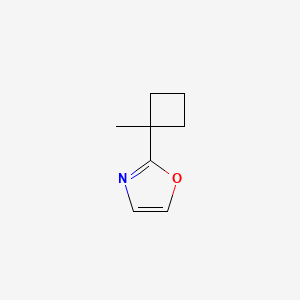

![4-Methoxy-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B15258231.png)
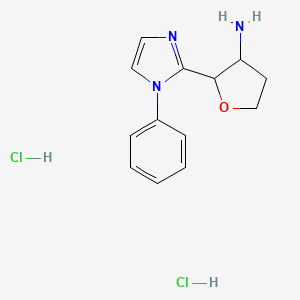
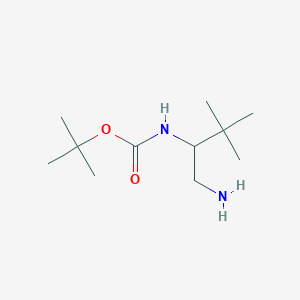
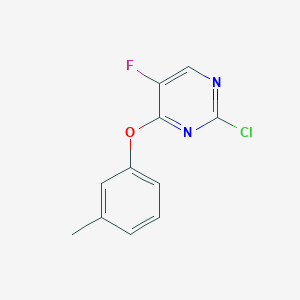
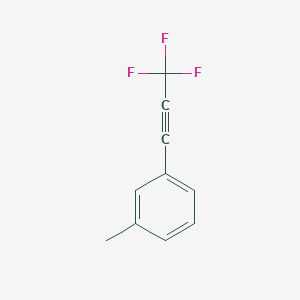
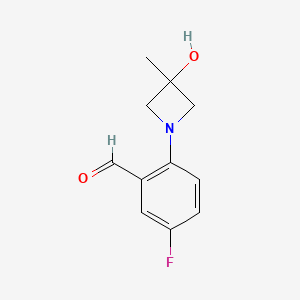
![2-[(2-Fluorophenyl)methyl]oxirane](/img/structure/B15258289.png)
